Structural Uniqueness vs. 7‑Methylthio or 7‑Methylsulfonyl THIQ PNMT Inhibitors (US Patent 4,228,170)
Methyl 7-(4-methylthiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate differs fundamentally from the 7‑substituted tetrahydroisoquinolines claimed in US Patent 4,228,170 [1]. The patent claims compounds bearing direct sulfur‑to‑ring substituents (e.g., methylthio, methylsulfonyl, fluorosulfonyl) at the 7‑ or 8‑position, with no provision for an amide‑linked heteroaryl. The target compound replaces the direct C–S bond with a 4‑methylthiophene‑2‑carboxamide moiety linked through an amide bond, introducing a hydrogen‑bond donor/acceptor motif and an aromatic heterocycle absent from the patent claims. This structural divergence places the compound in a distinct chemical sub‑class.
| Evidence Dimension | 7‑Position substituent topology |
|---|---|
| Target Compound Data | 4‑Methylthiophene‑2‑carboxamide (amide‑linked heteroaryl) |
| Comparator Or Baseline | Direct sulfur substituents: methylthio (–SCH₃), methylsulfonyl (–SO₂CH₃), or fluorosulfonyl (–SO₂F) at the 7‑position (US 4,228,170) [1] |
| Quantified Difference | Qualitative: Heteroaryl amide vs. simple alkyl‑sulfur substituent; no shared pharmacophore. No overlapping enumerated compounds. |
| Conditions | Chemical structure comparison; no biological assay shared between series. |
Why This Matters
Substituting this compound with a 7‑methylthio‑THIQ would introduce a distinct pharmacophore with different steric, electronic, and hydrogen‑bonding properties, rendering any biological data from the older series inapplicable.
- [1] US Patent 4,228,170. 7- and/or 8-Sulfur substituted 1,2,3,4-tetrahydroisoquinoline compounds. SmithKline Corporation. Filed 1979, issued 1980. View Source
